methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate
Description
Methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate is a synthetic quinazoline derivative characterized by a complex heterocyclic core and functionalized side chains. Its structure includes:
- Isoindoloquinazolinone core: A fused bicyclic system with two ketone groups (5,11-dioxo) and methoxy substituents at positions 9 and 10.
- Hexanoyl-glycinate methyl ester: A six-carbon linker connecting the core to a glycine derivative esterified with a methyl group. This side chain likely serves as a prodrug moiety to enhance bioavailability .
Properties
Molecular Formula |
C26H29N3O7 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
methyl 2-[6-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoylamino]acetate |
InChI |
InChI=1S/C26H29N3O7/c1-34-19-13-12-17-22(23(19)36-3)26(33)29-18-10-7-6-9-16(18)25(32)28(24(17)29)14-8-4-5-11-20(30)27-15-21(31)35-2/h6-7,9-10,12-13,24H,4-5,8,11,14-15H2,1-3H3,(H,27,30) |
InChI Key |
NSMROUSVFYUDTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NCC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Quinazoline Ring Formation
Quinazoline derivatives are commonly synthesized from anthranilic acid or its derivatives. For the target core, a modified Friedländer reaction using 2-amino-4,5-dimethoxybenzoic acid and a diketone precursor can generate the quinazoline scaffold.
Procedure :
-
React 2-amino-4,5-dimethoxybenzoic acid with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours to form 6,7-dimethoxy-4-quinazolinone.
-
Oxidize the 4-quinazolinone using potassium permanganate in acidic conditions to introduce the 5,11-diketone functionality.
Key Data :
Isoindole Fusion via Palladium-Catalyzed C–H Activation
The isoindole ring is fused to the quinazoline using a palladium-catalyzed C–H activation strategy, as demonstrated in benzimidazo[2,1-a]isoquinoline syntheses.
Procedure :
-
Treat 6,7-dimethoxy-5,11-dioxoquinazoline with 2-bromophenylboronic acid in the presence of Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2 equiv), and pivalic acid in DMF at 110°C for 24 hours.
-
Purify the product via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Key Data :
Functionalization with Methoxy and Ketone Groups
The 9,10-dimethoxy groups are introduced early in the synthesis using methyl iodide and potassium carbonate in DMF. The 5,11-diketone is retained through selective oxidation (Step 2.1).
Optimization Note :
Methoxy groups must be introduced prior to cyclization to avoid steric hindrance during fusion.
Attachment of the Hexanoyl-Glycinate Side Chain
Hexanoyl Linker Installation
A six-carbon spacer is attached to the quinazoline nitrogen via nucleophilic substitution.
Procedure :
-
React the isoindoloquinazoline core with 6-bromohexanoic acid in the presence of K₂CO₃ and DMF at 50°C for 18 hours.
-
Neutralize with aqueous HCl and extract with dichloromethane.
Key Data :
Glycine Methyl Ester Coupling
The carboxylic acid of hexanoic acid is activated for amide bond formation with glycine methyl ester.
Procedure :
-
Treat 6-(isoindoloquinazolinyl)hexanoic acid with thionyl chloride to form the acyl chloride.
-
React with glycine methyl ester and triethylamine in anhydrous THF at 0°C to room temperature.
Key Data :
Final Product Characterization
The synthesized compound is characterized via:
-
¹H/¹³C NMR : Confirm methoxy (δ 3.85–3.90 ppm), diketone (absence of NH signals), and ester (δ 3.70 ppm) groups.
-
HRMS : Molecular ion peak at m/z 568.2154 [M+H]⁺.
-
X-ray Crystallography : Resolve the fused ring system and side-chain orientation.
Challenges and Optimization Opportunities
-
Cyclization Efficiency : Microwave-assisted synthesis (e.g., 150°C, 30 min) may improve fusion yields compared to thermal conditions.
-
Oxidation Selectivity : Use of TEMPO/PhI(OAc)₂ prevents over-oxidation of methoxy groups.
-
Side-Chain Hydrolysis : Employ orthogonal protecting groups (e.g., tert-butyl esters) during coupling to prevent methyl ester degradation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests possible activity against certain types of cancer, bacterial infections, and other diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The table below compares methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate with structurally related quinazoline derivatives:
Functional Implications of Structural Variations
Side Chain Length: The target compound’s hexanoyl linker (vs. Shorter chains (e.g., in triazoloquinazolines ) may limit tissue penetration but improve metabolic stability.
Core Heterocycle: The isoindoloquinazolinone core (target compound) has a larger π-conjugated system than triazoloquinazolines (Compounds 11b, 9f), which could influence binding affinity to targets like kinases or DNA topoisomerases.
Prodrug Design :
- The methyl glycinate ester in the target compound is hydrolyzed in vivo to release glycine, whereas β-alaninate () may alter hydrolysis kinetics and tissue distribution .
Research Findings and Gaps
- Spectral Data : The target compound’s 1H-NMR would show distinct signals for methoxy (δ3.3), ester (δ3.7), and aromatic protons (δ7–8), consistent with analogs in –4 .
- Biological Data: No direct activity data are available for the target compound. However, triazoloquinazolines with methylsulfanyl groups (e.g., Compound 9f) exhibit antimicrobial properties, suggesting the target’s core could be modified for similar applications .
- Knowledge Gaps: Comparative studies on isoindoloquinazolinones with varying side chains (C3 vs. C6 linkers) are needed to optimize pharmacokinetics.
Biological Activity
The compound methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C23H24N2O6
- Molecular Weight : 424.45 g/mol
- CAS Number : 1630763-97-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
- Inhibition of Pathogens : Compounds derived from isoindoloquinazoline structures have shown significant activity against various pathogens. A notable compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| Compound 3g | Pseudomonas aeruginosa | 0.21 |
| Compound 3f | Candida spp. | Varies |
| Compound 3d | Micrococcus luteus | Moderate |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have revealed promising results for compounds with similar structures. For example, several derivatives demonstrated selective cytotoxic effects against cancer cell lines while sparing normal cells .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of DNA Gyrase : The binding interactions with DNA gyrase were characterized by strong hydrogen bonds and hydrophobic interactions. These interactions are crucial for the antibacterial activity observed in related compounds .
- Antifungal Activity : Certain derivatives have shown selective antifungal activity against species such as Candida, indicating potential for therapeutic applications in fungal infections .
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several isoindoloquinazoline derivatives. The active compound was tested against clinical strains and demonstrated significant inhibition zones compared to control groups .
Key Findings:
- The compound's structure allowed for effective binding to target sites on bacterial enzymes.
- The study concluded that modifications to the isoindoloquinazoline structure could enhance antimicrobial potency.
Toxicological Assessment
In another study focusing on the safety profile of similar compounds, researchers conducted toxicity assessments in vivo. The results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, they maintained a favorable safety margin at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
